molecular formula C10H7ClO3 B1268823 6-Chloro-2H-chromene-3-carboxylic acid CAS No. 83823-06-7

6-Chloro-2H-chromene-3-carboxylic acid

Cat. No.: B1268823
CAS No.: 83823-06-7
M. Wt: 210.61 g/mol
InChI Key: ZRCGKWSNRRTAJY-UHFFFAOYSA-N
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Description

6-Chloro-2H-chromene-3-carboxylic acid is a high-purity organic compound with the molecular formula C 10 H 7 ClO 3 and a molecular weight of 210.62 g/mol . This chromene derivative, characterized by its carboxylic acid functional group and chlorine substituent, is supplied with a guaranteed purity of 97% and has a documented melting point range of 240°C to 246°C . Its defined structure, represented by the SMILES notation C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)O, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research . Researchers utilize this compound primarily as a key synthetic building block for the development of novel chemical entities, particularly in the synthesis of coumarin and chromene-based analog libraries. These libraries are crucial for screening in drug discovery programs, where the chromene core is known for its diverse biological activities. The presence of both a carboxylic acid and a chlorine atom on the aromatic ring provides two distinct sites for chemical modification, allowing for the creation of amides, esters, and various cross-coupling products to explore structure-activity relationships (SAR). This product, with the CAS number 83823-06-7, is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCGKWSNRRTAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344444
Record name 6-Chloro-2H-chromene-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83823-06-7
Record name 6-Chloro-2H-chromene-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2H-chromene-3-carboxylic acid
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Synthetic Methodologies for 6 Chloro 2h Chromene 3 Carboxylic Acid and Its Derivatives

Conventional Synthetic Routes to 6-Chloro-2H-chromene-3-carboxylic acid

Conventional methods for synthesizing the this compound core structure often involve either sequential, multi-step processes or more streamlined one-pot reactions.

Multi-step Synthesis Approaches

Multi-step synthesis provides a classical and controlled route to this compound. A prominent example involves the Baylis-Hillman reaction, a carbon-carbon bond-forming process that couples an aldehyde with an activated alkene. wikipedia.org

The synthesis typically begins with the reaction of 5-chlorosalicylaldehyde (B124248) with an activated alkene, such as an acrylate (B77674) ester, in the presence of a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). wikipedia.orgorganic-chemistry.org This initial step forms a zwitterionic aza-enolate which then undergoes an aldol (B89426) addition to the aldehyde. wikipedia.org The resulting intermediate, a highly functionalized allylic alcohol derivative known as the Baylis-Hillman adduct, is then isolated. arkat-usa.org Subsequent intramolecular cyclization of this adduct, often under basic conditions, leads to the formation of the 2H-chromene ring system. Hydrolysis of the ester group then yields the final this compound. This stepwise approach allows for the purification of intermediates, ensuring high purity of the final product. researchgate.net

Table 1: Key Stages in Multi-step Synthesis via Baylis-Hillman Reaction

StepReaction TypeReactantsKey Reagents/CatalystsProduct
1Baylis-Hillman Reaction5-chlorosalicylaldehyde, Acrylate esterDABCOBaylis-Hillman adduct
2Intramolecular CyclizationBaylis-Hillman adductBase (e.g., KOH)6-Chloro-2H-chromene-3-carboxylate ester
3Hydrolysis6-Chloro-2H-chromene-3-carboxylate esterAcid or BaseThis compound

One-Pot Reaction Strategies

To improve efficiency and reduce waste associated with isolating intermediates, one-pot reaction strategies have been developed. A notable one-pot synthesis for the 2H-chromene-3-carboxylic acid framework involves a rhodium(III)-catalyzed redox-neutral cascade reaction. acs.org

This method utilizes N-phenoxyacetamides and methyleneoxetanones as starting materials. snnu.edu.cnnih.gov The reaction proceeds via a C-H activation and an unusual [3+3] annulation sequence. snnu.edu.cnorganic-chemistry.org The optimized conditions typically involve a rhodium catalyst, such as [Cp*RhCl₂]₂, and a base like cesium acetate (B1210297) (CsOAc) in a suitable solvent like acetonitrile (B52724) (CH₃CN). acs.orgorganic-chemistry.org This process is tolerant of a variety of functional groups, including halogens like chlorine on the phenoxyacetamide, allowing for the direct synthesis of derivatives like this compound. acs.org The reaction is performed at a moderate temperature, for instance, 60 °C, and can provide the desired products in good yields. acs.org This cascade approach represents a significant advancement by combining multiple transformations in a single operation, thereby increasing atom economy and simplifying the synthetic procedure. acs.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing chromene derivatives. These approaches aim to minimize the use of hazardous solvents and catalysts and to reduce energy consumption.

Catalyst-Free and Environmentally Benign Conditions

Significant progress has been made in synthesizing chromene derivatives under catalyst-free conditions, often using water as a green solvent. For instance, cascade reactions for the synthesis of related benzo[c]chromenes have been successfully performed in aqueous media under microwave irradiation without any catalyst. rsc.org Another innovative approach is the use of electrosynthesis, which can drive reactions like the coupling of carboxylic acids with nitroarenes without the need for external catalysts. rsc.org

The Knoevenagel condensation, a key reaction for forming the chromene core, has been adapted to be more environmentally benign. researchgate.net This reaction can be carried out between substituted salicylaldehydes and active methylene (B1212753) compounds like Meldrum's acid in water at room temperature. nih.govresearchgate.net The use of readily available, non-toxic, and inexpensive reagents in water significantly enhances the green credentials of the synthesis. researchgate.net While a catalyst is sometimes used, options include eco-friendly choices like potassium carbonate or sodium azide. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govvjs.ac.vn

The synthesis of precursors to this compound has been effectively achieved using microwave assistance. For example, 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, a closely related intermediate, can be synthesized from 6-hydroxy-4-methyl-2H-chromen-2-one. nih.govresearchgate.net The process involves an initial reaction to form a hydroxy-carbaldehyde intermediate, followed by chlorination. nih.gov The microwave-assisted steps are significantly faster than conventional methods. researchgate.net Multicomponent reactions (MCRs) to build the chromene framework also benefit from microwave irradiation, allowing for the rapid assembly of complex molecules in good yields. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Chromene Intermediate researchgate.net

MethodConditionsTimeYield
Microwave-AssistedDMF, Acetic Acid, 120 °C8-10 minGood
ConventionalDMF, Acetic Acid, Reflux4-7 hModerate

Ultrasound-Assisted Synthesis Methodologies

Ultrasound irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. nih.gov It provides an alternative energy source that can promote reactions at lower temperatures and shorter durations. troindia.in

The synthesis of chromenes and their carboxylic acid derivatives has been successfully accomplished using ultrasound. The Knoevenagel condensation between various salicylaldehydes and 1,3-dicarbonyl compounds can be performed under ultrasound irradiation at moderate temperatures (e.g., 45 °C), sometimes in the absence of a solvent. nih.gov This method is also applicable to three-component reactions for synthesizing 2-amino-4H-chromenes in aqueous media, using simple and natural catalysts like sodium carbonate. nih.gov The use of ultrasound not only accelerates the reaction but also improves yields and simplifies the work-up procedure, aligning with the goals of sustainable chemistry. troindia.inresearchgate.net

Solvent-Free Reaction Systems

In response to the growing demand for environmentally benign chemical processes, solvent-free reaction systems for the synthesis of chromene derivatives have been developed. These methods often provide benefits such as reduced waste, easier product isolation, and improved economic viability. An efficient approach for synthesizing related 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates involves a Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate. researchgate.net This reaction, followed by an intramolecular cyclization, can be carried out under solvent-free conditions using either a conventional oven or a microwave oven, with silica-immobilized L-proline as a catalyst. researchgate.net This methodology is noted for being economical, easy to operate, and environmentally friendly. researchgate.net

Mechanochemistry in this compound Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a cutting-edge frontier in green synthesis. While specific applications directly for the synthesis of the this compound core are emerging, the principles have been successfully applied to key derivatization reactions. For instance, a rapid and efficient mechanochemical method for the synthesis of amides from various carboxylic acids has been developed. rsc.org This process involves the in situ activation of the carboxylic acid with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of triphenylphosphine (B44618) (PPh3). rsc.org The amidation occurs through solvent-drop grinding of the reactants at room temperature, yielding the desired products in moderate to excellent yields. rsc.org This methodology is compatible with a range of sensitive functional groups, demonstrating its potential applicability for the derivatization of the this compound scaffold without resorting to bulk solvents.

Derivatization Strategies of this compound

The carboxylic acid moiety at the 3-position of the 6-chloro-2H-chromene ring is a primary site for chemical modification, serving as a versatile handle for introducing a wide range of functional groups and building complex molecular architectures. nih.gov These derivatization strategies are crucial for tuning the molecule's properties. The most common reaction type for modifying carboxylic acids is amidation. nih.gov

Esterification Reactions for Carboxylic Acid Modification

Esterification is a fundamental strategy for modifying the carboxylic acid group, often altering the compound's solubility and electronic properties. The Fischer esterification is a classic method where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst to form the corresponding ester and water. masterorganicchemistry.com This reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

A pertinent example is the synthesis of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. This compound was prepared by reacting 2-Hydroxy-4-methoxy-benzaldehyde with diethyl malonate using piperidine (B6355638) as a catalyst and ethanol (B145695) as the solvent, which also acts as the esterifying agent. tandfonline.com

Starting Material ClassReactantProductReference
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid derivativeEthanol6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester tandfonline.com

Introduction of Halogenated Moieties (e.g., Trifluoromethyl)

The introduction of fluorinated groups, particularly the trifluoromethyl (CF3) group, is a widely used strategy in medicinal chemistry to modify a molecule's metabolic stability and biological activity. mdpi.commdpi.com The CF3 group is often considered a pseudohalogen and can impart unique properties. researchgate.netmdpi.com

The synthesis of trifluoromethyl-containing chromenes has been reported, starting from precursors that lead to the desired scaffold. For instance, 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a key intermediate that can be synthesized and further derivatized. researchgate.netmdpi.comresearchgate.net Its synthesis is achieved through the hydrolysis of its corresponding ethyl ester, ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate. researchgate.netmdpi.com The incorporation of the trifluoromethyl group often begins with the use of reagents like ethyl trifluoroacetoacetate in condensation reactions with substituted salicylaldehydes. researchgate.net

Base ScaffoldModificationResulting Compound ExampleReference
6-Chloro-2H-chromeneAddition of CF3 and OH at C26-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid researchgate.netmdpi.com

Heterocyclic Ring Fusions (e.g., Thiadiazole, Benzimidazole)

Fusing or linking additional heterocyclic rings to the chromene framework is a common strategy to create novel chemical entities. The 1,3,4-thiadiazole (B1197879) ring system, known for its wide range of applications, has been successfully incorporated into chromene structures. researchgate.netmdpi.com A notable example is the synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl- researchgate.netmdpi.comresearchgate.netthiadiazol-2-yl)-amide. mdpi.comresearchgate.net This compound was prepared through the dehydration reaction between 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid and 5-allylsulfanyl- researchgate.netmdpi.comresearchgate.netthiadiazol-2-ylamine, forming an amide linkage between the two heterocyclic systems. researchgate.netmdpi.com

The fusion of a benzimidazole (B57391) ring can be achieved through the reaction of 2-mercaptobenzimidazoles with appropriate chromene precursors. nih.gov General synthetic strategies often involve the reaction of 2-mercaptobenzimidazole (B194830) with α-haloketones or other electrophiles, followed by cyclization to form the thiazolo[3,2-a]benzimidazole system. nih.gov Adapting this methodology would allow for the annulation of a thiazole-benzimidazole moiety onto the 6-chloro-2H-chromene scaffold.

Chromene DerivativeHeterocycle IntroducedLinkage TypeResulting Compound ExampleReference
6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid5-allylsulfanyl- researchgate.netmdpi.comresearchgate.netthiadiazoleAmide6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl- researchgate.netmdpi.comresearchgate.netthiadiazol-2-yl)-amide researchgate.netmdpi.comresearchgate.net

Other Functional Group Modifications

Beyond esterification, the carboxylic acid group of this compound is amenable to other important transformations.

Amidation: As mentioned previously, the formation of amides is a primary derivatization route. nih.gov The reaction of the carboxylic acid with an amine, often facilitated by a coupling agent like N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU), yields the corresponding amide. mdpi.com This was the method used to link the thiadiazole moiety in the example for section 2.3.3. researchgate.netmdpi.com

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride (or acid chloride). This is typically achieved by reacting the carboxylic acid with reagents such as thionyl chloride or oxalyl chloride. The resulting 6-chloro-2H-chromene-3-carbonyl chloride is a highly valuable intermediate that can readily react with a variety of nucleophiles (alcohols, amines, etc.) to form esters and amides, often under milder conditions than direct coupling. The related compound 2-oxo-2H-chromene-3-carbonyl chloride is a known chemical intermediate. ekb.egmolport.com

Pharmacological and Biological Activity Investigations of 6 Chloro 2h Chromene 3 Carboxylic Acid and Its Analogs

Antimicrobial Activity Studies

The chromene nucleus is a key pharmacophore in the development of new antimicrobial agents. ijpsjournal.com Its derivatives have demonstrated a broad spectrum of activity against various pathogens, including multidrug-resistant bacteria and fungi. The introduction of a chlorine atom at the 6-position, as seen in 6-Chloro-2H-chromene-3-carboxylic acid, along with other substitutions, can significantly influence the antimicrobial efficacy of these compounds. arkajainuniversity.ac.in

Analogs of this compound have shown notable antibacterial properties. Studies on various substituted chromene derivatives reveal activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-aryl-3-nitro-2H-chromene derivatives, which include halogenated structures, were evaluated for their anti-staphylococcal activity. mdpi.com

Mono-halogenated nitrochromenes demonstrated moderate activity, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 μg/mL. nih.gov However, tri-halogenated derivatives displayed more potent antibacterial effects, with MIC values between 1 and 8 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Specifically, the compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly effective agent, with MIC values of 4 μg/mL against S. aureus and 1–4 μg/mL against S. epidermidis. nih.gov

Other studies have highlighted the efficacy of derivatives like (E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-one, which showed significant zones of inhibition against Escherichia coli and S. aureus. arkajainuniversity.ac.in The antibacterial activity of these compounds is often dependent on the specific substitution patterns on the chromene core. nih.gov

Antibacterial Activity of Selected Chromene Analogs
CompoundBacterial StrainActivity (MIC in μg/mL)
Mono-halogenated 3-nitro-2H-chromenesStaphylococcus spp.8–32
Tri-halogenated 3-nitro-2H-chromenesStaphylococcus spp.1–8
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMultidrug-resistant S. aureus4
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMultidrug-resistant S. epidermidis1–4

Chromene derivatives have also been investigated for their antifungal properties. nih.gov Certain analogs have demonstrated significant activity against various fungal pathogens, including different species of Candida. researchgate.net

Research on chromone-3-carbonitriles, a related class of compounds, showed that derivatives such as 6-bromochromone-3-carbonitrile exhibited good antifungal activity with MIC values ranging from 5 to 50 µg/mL against six strains of Candida albicans. researchgate.net These compounds were also found to inhibit the formation of biofilms, a crucial virulence factor in persistent fungal infections. researchgate.net While specific data for this compound is limited, the general efficacy of halogenated chromenes suggests potential antifungal applications. nih.gov For example, various synthesized coumarin (B35378) derivatives, which share a core structure, exhibited moderate activity against Candida albicans. scielo.org.za

Antifungal Activity of Selected Chromene Analogs
Compound Class/DerivativeFungal StrainActivity (MIC in μg/mL)
6-bromochromone-3-carbonitrileCandida albicans (6 strains)5–50
Chromone-3-carbonitrileCandida albicans5–50
6-isopropylchromone-3-carbonitrileCandida albicans5–50
6-methylchromone-3-carbonitrileCandida albicans5–50

The antimicrobial mechanisms of chromene derivatives are diverse and often target critical cellular processes in pathogens. semanticscholar.org One of the proposed mechanisms involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which are crucial for DNA replication and cell division. ijpsjournal.com By hampering these processes, chromene derivatives can effectively halt bacterial proliferation.

Another identified mechanism is the disruption of the bacterial cell membrane. ijpsjournal.com Some chromene compounds can interfere with the integrity of the membrane, leading to cell lysis and death. ijpsjournal.com Certain chromenes have also been found to inhibit bacterial cell wall synthesis by interfering with the transpeptidation reaction, a key step in peptidoglycan biosynthesis. Furthermore, some derivatives act by inhibiting the synthesis of proteins and nucleic acids. ijpsjournal.com

The combination of chromene derivatives with conventional antibiotics presents a promising strategy to enhance therapeutic efficacy and combat drug resistance. nih.gov Synergistic interactions can lower the required doses of both agents, potentially reducing side effects and repurposing antibiotics that have become less effective on their own. nih.govscispace.com

While specific synergy studies involving this compound are not extensively documented, research on related plant-derived compounds and extracts has shown significant potential. For example, extracts containing compounds with similar scaffolds have demonstrated synergistic activity when combined with antibiotics like penicillin, ciprofloxacin, and erythromycin against resistant bacterial strains such as Proteus mirabilis and S. aureus. nih.gov The principle behind this synergy often involves one compound neutralizing the bacterial resistance mechanism, such as inhibiting efflux pumps or enzymes like β-lactamase, thereby restoring the efficacy of the conventional antibiotic. nih.govscispace.com

The rise of antimicrobial resistance (AMR) is a major global health threat, necessitating the development of novel therapeutic agents. Chromene derivatives have emerged as promising candidates in this area due to their effectiveness against drug-resistant pathogens. ijpsjournal.com

Halogenated chromenes, in particular, have shown efficacy against multidrug-resistant (MDR) staphylococci. mdpi.comnih.gov The ability of these compounds to act via multiple mechanisms may contribute to their activity against bacteria that have developed resistance to single-target antibiotics. ijpsjournal.com For instance, the potent activity of tri-halogenated 3-nitro-2H-chromenes against MDR strains of S. aureus and S. epidermidis highlights their potential as leads for developing new drugs to manage infections caused by these problematic pathogens. nih.gov Their effectiveness against organisms like methicillin-resistant Staphylococcus aureus (MRSA) makes them valuable in the fight against resistant infections. ijpsjournal.com

Anti-inflammatory Response Modulation

Beyond their antimicrobial effects, chromene derivatives have been investigated for their anti-inflammatory properties. orientjchem.orgmdpi.com Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest.

Certain novel chromene derivatives have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade. mdpi.com More recent studies have explored the ability of related compounds to inhibit cyclooxygenase-2 (COX-2), another important enzyme in the inflammatory pathway. nih.gov For example, a series of pterostilbene-carboxylic acid derivatives with an oxime ether moiety showed strong COX-2 inhibitory abilities and exerted anti-inflammatory effects by down-regulating the expression of COX-2 and inducible nitric oxide synthase (iNOS). nih.gov These compounds were also found to modulate the NF-κB/MAPK signaling pathways, which are critical regulators of the inflammatory response. nih.gov This suggests that chromene-based structures could serve as a scaffold for developing new anti-inflammatory agents.

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of chromene and coumarin derivatives is frequently evaluated through a variety of in vitro assays that measure the inhibition of key inflammatory mediators. A common approach involves the use of cell lines, such as murine macrophages (RAW 264.7), stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Research into related compounds has demonstrated significant inhibitory effects on the production of nitric oxide (NO), a key inflammatory signaling molecule. For instance, a novel synthetic compound, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, was found to inhibit NO and interleukin-6 (IL-6) production in LPS-stimulated macrophages. mdpi.com This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. mdpi.com Similarly, flavokawain A, a chalcone derivative, suppressed the expression of both iNOS and cyclooxygenase-2 (COX-2), leading to reduced production of NO and prostaglandin E2 (PGE2). nih.gov

While specific IC50 values for this compound are not extensively documented in publicly available literature, the activity of its analogs suggests a potential for inhibitory action against key inflammatory enzymes and cytokines. For example, a pterostilbene-carboxylic acid derivative with an oxime ether moiety was identified as a potent COX-2 inhibitor with an IC50 value of 85.44 nM and also inhibited NO production with an IC50 of 9.87 µM. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Chromene and Coumarin Analogs

CompoundAssayCell LineIC50 Value
Pterostilbene-oxime ether-carboxylic acid derivativeCOX-2 InhibitionN/A85.44 nM nih.gov
Pterostilbene-oxime ether-carboxylic acid derivativeNO Production InhibitionRAW 264.79.87 µM nih.gov
6-MethylcoumarinNO Production InhibitionRAW 264.7~25 µM nih.gov
Limonoid Compound 9TNF-α InhibitionTHP-1<3 µM researchgate.net
Limonoid Compound 9IL-6 InhibitionTHP-1<3 µM researchgate.net

In Vivo Models of Inflammation

To assess the anti-inflammatory effects of compounds in a whole-organism context, researchers utilize various in vivo models. The carrageenan-induced paw edema model in rodents is a widely accepted and extensively used method for evaluating acute inflammation. science-line.comresearchgate.netmdpi.comnih.gov In this model, the injection of carrageenan, a seaweed-derived polysaccharide, into the paw elicits a localized inflammatory response characterized by swelling (edema), redness, and pain. mdpi.comnih.gov

The inflammatory response in this model is biphasic. The initial phase involves the release of mediators like histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins and the infiltration of neutrophils. nih.gov The efficacy of a test compound is determined by its ability to reduce the volume of paw edema compared to a control group.

Molecular Targets and Signaling Pathways

The anti-inflammatory effects of chromene and coumarin derivatives are often mediated through their interaction with specific molecular targets and the modulation of key intracellular signaling pathways. Two of the most critical pathways in inflammation are the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways. nih.govmdpi.com

LPS stimulation of macrophages activates these pathways, leading to the transcription of genes for pro-inflammatory mediators such as iNOS, COX-2, and cytokines like TNF-α and IL-6. nih.govnih.gov Research has shown that certain coumarin derivatives can exert their anti-inflammatory effects by inhibiting the activation of these pathways. For instance, 6-methylcoumarin was found to reduce the phosphorylation of the MAPK family proteins (JNK, ERK, and p38) and inhibit the degradation of IκBα, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus. nih.gov

Similarly, flavokawain A was shown to block the NF-κB and AP-1 signaling pathways, leading to the suppression of iNOS and COX-2 expression. nih.gov A novel heterocyclic curcumin analogue demonstrated potent NF-κB inhibition with an IC50 value of approximately 6 µM in a reporter gene assay. nih.gov This compound was also shown to inhibit the nuclear translocation of NF-κB. nih.gov These findings suggest that a likely mechanism of action for the anti-inflammatory activity of this compound and its analogs involves the downregulation of the MAPK and NF-κB signaling cascades.

Antioxidant Potential and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous inflammatory and chronic diseases. Compounds with antioxidant properties can mitigate oxidative damage by scavenging free radicals or by enhancing endogenous antioxidant defenses.

Radical Scavenging Activity

The ability of a compound to directly scavenge free radicals is a key measure of its antioxidant potential. This activity is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. researchgate.net The result is often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

Coumarin derivatives have demonstrated significant radical scavenging activities. nih.gov For example, coumarin-tethered 1,3,4-oxadiazole analogues showed DPPH-scavenging activity with IC50 values as low as 17.19 μM. ekb.eg In another study, hybrids of coumarin-3-carboxylic acid with amino acids like tyrosine and serine yielded IC50 values of 31.45 μg/mL and 28.23 μg/mL, respectively, in the DPPH assay. ekb.eg The presence and position of substituents on the coumarin ring, including halogens, can influence the antioxidant effect. ekb.eg

Table 2: Radical Scavenging Activity of Selected Coumarin Analogs

CompoundAssayIC50 Value
Coumarin-1,3,4-oxadiazole analogDPPH17.19 µM ekb.eg
Coumarin–tyrosine hybridDPPH31.45 µg/mL ekb.eg
Coumarin–serine hybridDPPH28.23 µg/mL ekb.eg
Dihydroferulic acidDPPH10.66 µg/mL
Gallic acidDPPH6.08 µg/mL

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, the antioxidant effects of compounds can be mediated through various cellular mechanisms. These can include the chelation of metal ions that catalyze the formation of ROS and the modulation of intracellular antioxidant enzyme systems. Coumarins, particularly those with hydroxyl groups, exhibit phenolic behavior and can act as potent metal chelators and free radical scavengers. nih.gov

The antioxidant mechanism for many coumarin derivatives relies on the donation of a hydrogen atom, often from a hydroxyl or amine group, which is facilitated by resonance and inductive effects within the molecule's structure. nih.gov This process results in a more stable, less reactive radical, thereby terminating the free radical chain reaction. The presence of heterocyclic rings like thiadiazoles or triazoles fused to the coumarin structure has been shown to enhance this antioxidant activity. nih.gov While detailed cellular antioxidant mechanism studies for this compound are limited, its structural features suggest a potential to act through similar hydrogen-donating pathways to mitigate oxidative stress.

Anticancer and Antiproliferative Research

The chromene and coumarin scaffolds are present in numerous compounds that have been investigated for their potential as anticancer agents. Their antiproliferative activity has been evaluated against a wide range of human cancer cell lines, and structure-activity relationship (SAR) studies have sought to optimize their potency.

Halogenated chromene and coumarin derivatives have shown particular promise. Several halogenated 2-amino-4H-benzo[h]chromene derivatives demonstrated potent antitumor activity against human breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. In some cases, the activity of these compounds was comparable or superior to standard chemotherapeutic drugs.

A series of coumarin-3-carboxamide derivatives were evaluated for their anticancer potential, with 4-fluoro and 2,5-difluoro benzamide derivatives showing the most potent activity against HepG2 and HeLa (cervical cancer) cell lines, with IC50 values in the low micromolar and even sub-micromolar range. Specifically, the IC50 values against HeLa cells were as low as 0.39 µM. Furthermore, some coumarin–pyridine hybrids exhibited potent growth inhibitory activity against the MCF-7 cell line, with IC50 values between 1.1 and 2.4 µM. These compounds were found to induce cell cycle arrest at the G2/M phase, followed by apoptosis.

Table 3: Antiproliferative Activity of Selected Chromene and Coumarin Analogs

CompoundCancer Cell LineIC50 Value
Coumarin–pyridine hybrid (68a)MCF-7 (Breast)1.1 µM
Coumarin–pyrazole hybrid (44c)HepG-2 (Liver)3.06 µM
Coumarin–pyrazole hybrid (44c)MCF-7 (Breast)4.42 µM
Coumarin-3-carboxamide (14b)HeLa (Cervical)0.75 µM
Coumarin-3-carboxamide (14e)HeLa (Cervical)0.39 µM
Coumarin-3-carboxamide (14b)HepG-2 (Liver)4.85 µM
Coumarin-3-carboxamide (14e)HepG-2 (Liver)2.62 µM

Cytotoxicity Studies on Cancer Cell Lines

Derivatives of the chromene nucleus have demonstrated considerable cytotoxic effects against a variety of human cancer cell lines. researchgate.netekb.eg The introduction of different substituents on the chromene ring significantly influences the cytotoxic potency of these compounds.

For instance, studies on 2-aryl-3-nitro-2H-chromene derivatives revealed potent activity against breast cancer cell lines. Specifically, certain analogs showed high cytotoxicity in MCF-7, T-47D, and MDA-MB-231 cell lines, with IC50 values in the low micromolar and even nanomolar range. nih.gov One derivative, 4l, was particularly effective against the MCF-7 cell line with an IC50 of 0.2 µM, while another, 4b, showed an IC50 of 0.4 µM against the highly aggressive MDA-MB-231 cell line. nih.gov

Similarly, hexahydrobenzo[g]chromen-4-one derivatives have also been evaluated. nih.gov Analogs 7h and 7g were most effective against the T-47D cell line, with IC50 values of 1.8 ± 0.6 μg/mL and 2.9 ± 0.9 μg/mL, respectively. nih.gov Another study on benzochromene derivatives reported significant cytotoxic activity across seven human cancer cell lines, with IC50 values ranging from 4.6 to 21.5 μM. nih.gov

The cytotoxic potential is not limited to breast cancer. A benzochromene derivative, 2-amino-4-(4-methoxyphenyl)-4H-benzochromene-3-carbonitrile, exhibited an IC50 value of 30 µM in the human leukemic K562 cell line. researchgate.net Furthermore, a series of new chromene derivatives based on a 4-(3,4-dimethoxy)-4H-chromene scaffold showed cytotoxic activity against HepG2 liver cancer cells, with some compounds having IC50 values as low as 2.40 μM, superior to the standard drugs staurosporine and vinblastine. researchgate.net

Apoptosis Induction and Cell Cycle Modulation

The cytotoxic activity of chromene derivatives is often mediated through the induction of apoptosis and modulation of the cell cycle. nih.gov Research has shown that these compounds can trigger programmed cell death and cause cell cycle arrest in various cancer cell lines.

For example, a study on a benzochromene derivative in the K562 human leukemia cell line demonstrated potent cytotoxic activity by inducing apoptosis and causing cell cycle arrest at the sub-G1 phase. nih.govresearchgate.net This was confirmed through fluorescence dual staining and flow cytometry, which detected the presence of phosphatidylserine on the outer cell membrane, a hallmark of apoptosis. nih.gov Similarly, novel chromene derivatives C1 and C2 were found to activate the extrinsic apoptotic pathway in MDA-MB-231 triple-negative breast cancer cells. mdpi.com This was evidenced by the cleavage of caspase-8 and PARP, and the induction of caspase 3/7 activity. mdpi.com

Cell cycle arrest is another key mechanism. Certain 9-hydroxy-1H-benzo[f]chromene derivatives were found to cause an accumulation of treated MCF-7/ADR (Adriamycin-resistant) cells in the G1, S, and G1/S phases of the cell cycle. mdpi.com This disruption of the normal cell division process contributes significantly to the compounds' anti-proliferative effects. mdpi.com In another investigation, a chromeno-pyrimidine analog was found to cause an accumulation of A549 lung adenocarcinoma cells in the G1 phase, which is indicative of apoptosis induction via the intrinsic mitochondrial pathway. taylorandfrancis.com

These findings suggest that chromene derivatives operate through multiple mechanisms to inhibit cancer cell growth, making them promising candidates for further development. researchgate.netmdpi.com

Anti-angiogenic and Anti-metastatic Properties

The progression of cancer is heavily dependent on angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells). Chromene derivatives have shown potential in inhibiting both of these critical processes.

Novel chromene compounds C1 and C2 have been shown to significantly inhibit angiogenesis in vitro. mdpi.com This anti-angiogenic effect, coupled with their ability to block the migration of triple-negative breast cancer cells, highlights their potential to prevent cancer metastasis. mdpi.com The anti-angiogenic properties of some chromene analogs are linked to their ability to block the migration of blood lymphocytes and inhibit tyrosine kinase receptors on the surface of cancer cells.

Furthermore, research on metal complexes of selenosemicarbazones, which can be considered related to the broader class of heterocyclic compounds, has demonstrated anti-metastatic and anti-angiogenic properties. These complexes inhibit the activity of matrix metalloproteinases (MMP-2/9), which are crucial for cancer cell invasion, and also show anti-angiogenic effects in tubulogenesis tests on endothelial cells. nih.govresearchgate.net While not direct chromene derivatives, these findings support the investigation of heterocyclic compounds in anti-angiogenic and anti-metastatic strategies. The inhibition of tumor neovessels is a key strategy in anticancer treatment, and while resistance can develop, research into new agents continues. nih.gov

Mitochondrial Protease Inhibition

The role of chromene derivatives in the specific inhibition of mitochondrial proteases is an area of emerging research. Mitochondria are central to cellular metabolism and apoptosis, and their dysfunction is implicated in numerous diseases. While direct evidence for this compound inhibiting mitochondrial proteases is limited, related studies point towards the interaction of chromene analogs with mitochondrial functions.

For instance, the induction of apoptosis by some anticancer agents is linked to the loss of mitochondrial membrane potential, suggesting an interaction with the intrinsic mitochondrial pathway. taylorandfrancis.comnih.gov This pathway is regulated by a cascade of proteases, namely caspases. The activation of caspase-9, an initiator caspase in the mitochondrial pathway, has been observed following treatment with certain chromene derivatives, indicating an upstream effect on mitochondrial integrity. researchgate.net Inhibition of mitochondrial energy production itself has been shown to have profound effects on cellular homeostasis. nih.gov Although the specific targets within the mitochondrial protease family are not fully elucidated for this class of compounds, the available data suggest that the mitochondria are a key organelle in the mechanism of action of some chromene derivatives.

Antiviral Activity Assessments

The chromene scaffold is recognized for a broad spectrum of biological activities, including antiviral properties. researchgate.netmdpi.com Various derivatives have been synthesized and evaluated for their efficacy against different viruses.

Coumarins, which share the benzopyran-2-one core structure with chromenes, have been extensively studied for their antiviral potential. scienceopen.com They have shown activity against a range of viruses by targeting different stages of the viral life cycle, from entry and fusion to replication and assembly. scienceopen.com For instance, certain coumarin derivatives have been identified as potent inhibitors of HIV-1 replication. scienceopen.com

More specifically, 2H-chromenes have been noted for their antiviral effects. mdpi.com While the specific antiviral profile of this compound is not extensively detailed in the available literature, the general antiviral potential of the chromene class of compounds is well-established through various studies on its analogs. researchgate.netscienceopen.com For example, other heterocyclic carboxylic acid derivatives have been investigated and shown to completely suppress the replication of viruses like SARS-CoV-2 in vitro at micromolar concentrations. nih.gov Additionally, plant-derived compounds containing the chromene motif have been screened for activity against viruses such as the Respiratory Syncytial Virus (RSV). phytopharmajournal.com

Investigations into Neurological Applications

Chromene derivatives have emerged as promising scaffolds in the research and development of treatments for neurological disorders, including neurodegenerative diseases. researchgate.net Their multifaceted pharmacological profiles allow them to interact with various targets within the central nervous system.

The neuroprotective effects of natural products, many of which contain flavonoid or chromene-like structures, are well-documented. bslonline.orgmdpi.commdpi.com These effects are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. mdpi.com Chromene derivatives are being explored for their potential in treating a range of conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. researchgate.net

In the context of Alzheimer's disease, chromene derivatives have been designed as multifunctional agents targeting key pathological pathways. A series of imino-2H-chromene derivatives were synthesized and evaluated as inhibitors of BACE1 (β-secretase), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), all of which are crucial enzymes in the progression of Alzheimer's. nih.gov One of the most potent BACE1 inhibitors from this series, compound 10c, had an IC50 value of 6.31 μM. nih.gov Another analog, 10a, was the best inhibitor of BuChE with an IC50 of 3.3 μM. nih.gov Furthermore, iminochromene carboxamides have also shown potent BACE1 inhibitory activity, with the most active compound having an IC50 of 2.2 μM. nih.gov These compounds also demonstrated promising neuroprotective activity against Aβ-induced damage in neuronal cells. nih.govnih.gov

Regarding schizophrenia, the therapeutic potential of chromene derivatives is also under investigation. Studies have shown that some chromene-2-one derivatives exhibit significant antipsychotic activity, suggesting they may have an affinity for dopamine and 5-HT receptors, which are key targets in schizophrenia treatment. While current treatments for schizophrenia are available, there is a continuous search for novel compounds with improved efficacy and side-effect profiles. mdpi.com

Acetylcholinesterase (AChE) Inhibition Studies

While direct studies on the acetylcholinesterase (AChE) inhibitory activity of this compound are not extensively documented in the reviewed literature, research on structurally related coumarin and chromene analogs provides insights into the potential of this chemical class as AChE inhibitors. AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for conditions such as Alzheimer's disease nih.gov.

A study on coumarin-linked amino acids synthesized via a triazole ring explored their AChE inhibitory potential. It was observed that the presence of a carboxylic acid group tended to decrease the inhibitory activity of these compounds. Conversely, the incorporation of aromatic amino acids enhanced enzymatic inhibition when compared to glycine. This suggests that the structural features appended to the core coumarin ring play a significant role in modulating AChE inhibition scielo.br. For instance, a hybrid molecule combining tyrosol, a 1,2,3-triazole nucleus, and a coumarin group demonstrated high AChE inhibitory activity scielo.br.

Another series of coumarin-3-carboxamide-N-morpholine hybrids were synthesized and evaluated as cholinesterase inhibitors. Many of these compounds showed potent inhibition of AChE. Notably, the inhibitory activity was influenced by the substituents on the coumarin ring and the length of the linker to the morpholine moiety.

These findings on related coumarin and chromene derivatives underscore the importance of the core scaffold and the nature of its substituents in determining the acetylcholinesterase inhibitory activity. Although direct data for this compound is lacking, the existing research on its analogs suggests that this class of compounds warrants further investigation as potential AChE inhibitors.

Potassium Channel Modulation

Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability, and their modulation presents a therapeutic avenue for various neurological disorders nih.gov. The Kv7 (KCNQ) family of potassium channels, in particular, has been a target for the development of anticonvulsant and analgesic drugs nih.gov.

While specific studies on the modulation of potassium channels by this compound were not identified in the provided search results, the broader class of chromene-containing compounds has been investigated for such activities. The modulation of these channels is highly dependent on the specific chemical structure of the compound. For instance, the activation of perisomatic Kv7 channels can increase the interval between action potential spikes, a phenomenon known as spike frequency adaptation nih.gov.

The development of small molecule modulators for Kv7 channels has been an active area of research. Flupirtine and retigabine are examples of broad-spectrum Kv7 agonists that have seen clinical use nih.gov. The therapeutic potential of Kv7 modulators stems from their ability to cause significant electrophysiological changes in a tissue-specific manner nih.gov. Further research is necessary to determine if this compound or its close analogs can modulate potassium channels, and to understand the structure-activity relationships that would govern such interactions.

Other Reported Biological Activities (e.g., Antidiabetic)

Recent research has highlighted the potential of 2H-chromene derivatives as antidiabetic agents. A study focused on a series of newly synthesized 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives, which are analogs of this compound, demonstrated significant inhibitory activity against key enzymes involved in glucose metabolism nih.govnih.govresearchgate.net.

These 6-sulfonamide-2H-chromene derivatives were evaluated for their ability to inhibit α-amylase and α-glucosidase, two enzymes responsible for the breakdown of carbohydrates into glucose. The inhibition of these enzymes can help to control postprandial hyperglycemia, a common issue in diabetes mellitus. All the tested derivatives exhibited strong inhibitory activity against α-amylase, with inhibitory percentage values greater than 93% at a concentration of 100 μg/mL nih.govresearchgate.net.

Furthermore, these compounds showed potent activity against the α-glucosidase enzyme nih.govresearchgate.net. The in vitro PPAR-γ transactivation assay also revealed that some of these chromene-6-sulfonamide derivatives exhibited significant PPAR-γ activity, indicating their potential to improve insulin sensitivity and glucose metabolism nih.govresearchgate.net.

The most active compounds from this series were identified, and their inhibitory concentrations (IC₅₀) were determined. The detailed findings from the in vitro α-amylase activity are presented in the table below.

Compound Numberα-Amylase IC₅₀ (µM)
2 1.76 ± 0.01
9 1.08 ± 0.02
Acarbose (Reference) 0.43 ± 0.01

These results indicate that the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative (compound 9) was the most potent inhibitor of the α-amylase enzyme within the tested series nih.gov. The study also suggested that the carboxamide group at position three and the carbonyl group at position two are important for the observed hypoglycemic activity nih.gov. In silico predictions also suggested that these derivatives generally possess a safe toxicity profile and good oral bioavailability nih.govresearchgate.net.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substitution at the Chromene Nucleus on Biological Activity

The chromene nucleus serves as a versatile scaffold in medicinal chemistry, and substitutions at different positions can significantly modulate the pharmacological profile of the resulting derivatives.

Halogenation is a common strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound. In the context of 2H-chromene derivatives, the nature and position of the halogen substituent play a pivotal role in determining their pharmacological effects.

Studies on a series of 2H-chromene derivatives as P2Y6 receptor antagonists have revealed a clear trend in the influence of halogen substitution at the 6-position. The potency of these compounds was found to be dependent on the nature of the halogen, with a rank order of F ≥ Cl > Br, I. Specifically, 6-fluoro and 6-chloro analogs exhibited enhanced potency compared to their bromo and iodo counterparts. This suggests that the electronegativity and size of the halogen atom at this position are critical determinants of antagonist activity. The introduction of fluorine or chlorine can lead to more favorable interactions with the receptor, potentially through the formation of halogen bonds or by altering the electronic distribution of the chromene ring.

The trifluoromethyl (CF3) group, often considered a "pseudo-halogen," has also been shown to impart unique biological activities when incorporated into the chromene scaffold. mdpi.com This is attributed to its strong electron-withdrawing nature and its ability to enhance metabolic stability and cell permeability.

Table 1: Effect of Halogen Substitution at the 6-Position on P2Y6 Receptor Antagonist Activity

Substituent at C6Relative Potency
Fluorine (F)High
Chlorine (Cl)High
Bromine (Br)Moderate
Iodine (I)Moderate

This table illustrates the general trend observed in structure-activity relationship studies of halogenated 2H-chromene derivatives.

The carboxylic acid group at the 3-position of the 2H-chromene ring is a key pharmacophore that often plays a critical role in the biological activity of these compounds. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential for ionic interactions, frequently dictates the binding affinity to target proteins.

Modification of the carboxylic acid moiety, for instance, through esterification, can lead to a complete loss of biological activity in some cases. drugdesign.org This highlights the importance of the acidic proton and the carboxylate group for interaction with the biological target. However, in other contexts, esterification can be a useful strategy for prodrug design to improve pharmacokinetic properties such as membrane permeability.

The concept of bioisosteric replacement is highly relevant when considering modifications of the carboxylic acid group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. Replacing the carboxylic acid with bioisosteres such as tetrazoles, acyl sulfonamides, or hydroxamic acids can be a viable strategy to overcome limitations associated with carboxylic acids, such as poor oral bioavailability or rapid metabolism. The choice of a suitable bioisostere depends on the specific target and the desired pharmacological profile.

The biological activity of 6-Chloro-2H-chromene-3-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on the chromene ring.

2-Position: The introduction of a trifluoromethyl (CF3) group at the 2-position has been shown to be crucial for the P2Y6 receptor antagonist activity in a series of 3-nitro-2-(trifluoromethyl)-2H-chromenes. nih.gov This highlights the importance of a bulky, electron-withdrawing group at this position for optimal interaction with the receptor.

5- and 8-Positions: In the same series of P2Y6 receptor antagonists, halogen substitutions at the 5- or 8-positions generally led to a reduction in affinity. This suggests that these positions may be sterically hindered within the binding pocket of the receptor or that substitution at these sites disrupts favorable electronic interactions. However, the introduction of a triethylsilylethynyl group at the 5- or 8-position was found to maintain affinity, indicating that specific types of extended substituents can be accommodated.

6-Position: As discussed in the halogenation section, the 6-position is a key site for modulating activity. Besides halogens, other substituents at this position have been explored. For instance, the introduction of alkynyl groups at the 6-position of 3-nitro-2-(trifluoromethyl)-2H-chromenes was found to be a viable strategy for enhancing P2Y6R affinity. nih.gov This indicates that the 6-position is amenable to derivatization with sterically extended chains without a loss of activity.

General Trends: For various biological activities of chromene derivatives, the presence of specific substituents at these positions is a recurring theme. For example, in a study of coumarin-chalcone hybrids as cholinesterase inhibitors, various substitutions on the coumarin (B35378) ring were explored to optimize activity. nih.gov

Table 2: General Influence of Substituents at Various Positions on the Biological Activity of 2H-Chromene Derivatives

PositionFavorable Substituents (Example Activity)Unfavorable Substituents (Example Activity)
2 Trifluoromethyl (P2Y6 antagonism)Phenyl (reduced P2Y6 antagonism)
5 Triethylsilylethynyl (P2Y6 antagonism)Halogens (reduced P2Y6 antagonism)
6 Fluoro, Chloro, Alkynyl (P2Y6 antagonism)Bromo, Iodo (reduced P2Y6 antagonism)
8 Triethylsilylethynyl (P2Y6 antagonism)Halogens (reduced P2Y6 antagonism)

This table provides a generalized summary based on available SAR data for 2H-chromene derivatives.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the interaction of chiral molecules with their biological targets. For 2H-chromene derivatives that possess a stereocenter, typically at the 2-position, the absolute configuration can have a profound impact on their pharmacological activity. The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to different binding affinities and orientations within the active site of a receptor or enzyme.

While specific studies on the enantiomeric resolution and biological evaluation of this compound are not extensively reported in the available literature, the principles of stereoselectivity are well-established in medicinal chemistry. The synthesis of single enantiomers of chiral chromane derivatives, which are structurally related to 2H-chromenes, has been a subject of interest. nih.gov For instance, the absolute configuration of chiral δ-lactams, which can be useful intermediates for the synthesis of bioactive compounds, has been determined using techniques like X-ray diffractometry. mdpi.com

The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds, which is a prerequisite for studying their differential biological activities and for the development of safer and more effective drugs. Chiral high-performance liquid chromatography (HPLC) is a common technique for the separation and analysis of enantiomers.

Ligand-Receptor Interaction Modeling

Computational modeling techniques, particularly molecular docking, are invaluable tools for elucidating the binding modes of ligands within the active sites of their biological targets. These in silico methods provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern ligand-receptor recognition.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a derivative of this compound, is then docked into the active site of the protein to predict its most favorable binding conformation and affinity. The results of these simulations can guide the design of new analogs with improved binding characteristics. For instance, the docking results for Alpidem, a compound containing a chloro-substituted imidazopyridine core, with the 4BDT protein revealed key interactions with amino acid residues. nih.gov

Computational Chemistry and QSAR Approaches in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

Although a specific QSAR study dedicated to this compound was not found in the reviewed literature, the application of QSAR to related heterocyclic compounds demonstrates its potential in this area of research. For instance, a QSAR analysis was performed on novel 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives to correlate their cytotoxic activity with their chemical structures. mdpi.com This study identified key molecular descriptors, such as the natural charge on specific atoms and the energy of the highest occupied molecular orbital (HOMO), that were important for their anticancer activity.

Similarly, a QSAR study on chlorochalcone derivatives as potential breast anticancer compounds resulted in a predictive model based on descriptors like the charge on specific carbon atoms, the energy of the lowest unoccupied molecular orbital (LUMO), and the logarithm of the partition coefficient (Log P). cmu.ac.th

In addition to QSAR, computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov In silico ADMET prediction can help to identify compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process, thereby reducing the attrition rate of drug candidates in later stages of development. Various software tools are available for the prediction of a wide range of ADMET properties. nih.govmdpi.com

Mechanistic Investigations of 6 Chloro 2h Chromene 3 Carboxylic Acid Bioactivity

Cellular and Molecular Targets Identification

The bioactivity of 6-Chloro-2H-chromene-3-carboxylic acid is likely dictated by its interaction with specific cellular and molecular targets. Research on analogous compounds suggests that enzymes, in particular, are a key target class for this chemical scaffold.

Derivatives of the closely related 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid (a coumarin) have been identified as potent inhibitors of human leukocyte elastase (HLE). nih.gov HLE is a serine protease implicated in a variety of inflammatory diseases. The inhibitory action against this enzyme suggests a potential anti-inflammatory role for compounds within this class.

Furthermore, studies on other chromene derivatives have highlighted their ability to inhibit tumor-associated carbonic anhydrase (CA) isoforms, specifically CA IX and XII. nih.gov These enzymes are involved in pH regulation in tumor microenvironments and are considered important targets for anticancer therapies. The general class of 2H-chromene derivatives has been investigated for their potential as anticancer agents, with some studies indicating an effect on reducing the invasive behavior of cancer cells, such as in HT 1080 fibrosarcoma cells. researchgate.net

While direct evidence for this compound is not yet available, the consistent findings for related structures strongly suggest that its cellular and molecular targets likely include proteases and carbonic anhydrases.

Signaling Pathway Analysis

Currently, there is a lack of published research specifically detailing the signaling pathway analysis for this compound. The identification of its molecular targets, such as human leukocyte elastase and carbonic anhydrases, implies potential downstream effects on signaling cascades related to inflammation and cancer progression. For instance, inhibition of HLE could modulate inflammatory signaling, while targeting tumor-associated CAs might interfere with hypoxia-induced signaling pathways in cancer cells. However, without direct experimental evidence, any discussion on the specific pathways affected by this compound remains speculative and highlights a crucial area for future investigation.

Enzyme Inhibition and Activation Studies

The most promising area of bioactivity for this compound appears to be enzyme inhibition, based on studies of its structural analogs.

Human Leukocyte Elastase (HLE) Inhibition:

Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid have been demonstrated to be powerful, time-dependent inhibitors of HLE. nih.gov The inhibition mechanism is believed to involve the formation of an acyl-enzyme intermediate. For some derivatives, this inactivation is transient, while for others, particularly those with a chloromethyl group at the 6-position, it can be irreversible. nih.gov The table below summarizes the kinetic data for the inhibition of HLE by some related coumarin (B35378) derivatives.

Compound Derivative (Ester of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid)Target EnzymeInhibition Kinetics (ki/KI) (M-1s-1)Reference
Series 4c (pyridyl ester)Human Leukocyte Elastase107,000 nih.gov
Series 3b (pyridyl ester)Thrombin7,200 nih.gov
Series 3b (6-chloromethyl derivative)α-chymotrypsin107,400 nih.gov

Carbonic Anhydrase (CA) Inhibition:

Aromatic sulfonamides containing a chromene scaffold have been synthesized and shown to be effective inhibitors of several human carbonic anhydrase isoforms. nih.gov The inhibitory activity varies with the substitution pattern on the chromene ring. The data below indicates the inhibitory potential of this class of compounds against different CA isoforms.

Compound (Chromene-based sulfonamide)hCA I (Ki in nM)hCA II (Ki in nM)hCA IX (Ki in nM)hCA XII (Ki in nM)Reference
6e 246.745.810.15.8 nih.gov
6i 213.633.48.25.1 nih.gov
5b 5314981.5458.798.3 nih.gov
6j 4412875.4315.285.4 nih.gov
Acetazolamide (Standard) 25012255.7 nih.gov

These findings underscore the potential of the 6-chloro-substituted chromene-3-carboxylic acid scaffold as a platform for the development of specific enzyme inhibitors. Further kinetic studies on the exact molecule are warranted to confirm and quantify this activity.

Drug-Efflux Pump Modulation

The rise of multidrug resistance in bacteria has spurred research into efflux pump inhibitors (EPIs). These molecules can restore the efficacy of antibiotics by preventing their expulsion from bacterial cells. The chromene scaffold has emerged as a promising candidate for the development of EPIs.

Specifically, a series of novel benzo[h]chromene compounds have been designed and evaluated as inhibitors of the AcrB efflux pump in Gram-negative bacteria. nih.gov AcrB is a key component of the AcrAB-TolC multidrug efflux system. Several of the synthesized benzo[h]chromene derivatives were found to potentiate the activity of antibiotics, and some were able to inhibit the efflux of Nile Red, a known efflux pump substrate. nih.gov

While these studies did not specifically include this compound, the positive results for the broader class of chromene derivatives suggest that it may also possess efflux pump modulatory activity. This represents another important avenue for future research into the bioactivity of this compound.

In Silico Mechanistic Predictions

Computational methods, particularly molecular docking, are valuable tools for predicting and understanding the interactions between small molecules and their biological targets. Such studies have been employed for chromene derivatives to elucidate their binding modes.

For instance, molecular docking studies have been conducted on chromone-3-carboxylic acid to explore its binding properties with biologically relevant proteins. nih.gov These studies help in understanding the structural basis of activity and in the rational design of more potent analogs. Similarly, the interaction of dihydropyrano[3,2-c]chromene derivatives with their target enzymes has been investigated using molecular docking to understand their binding mechanisms. nih.gov

In the context of this compound, in silico modeling could provide valuable insights into its potential binding modes with enzymes like human leukocyte elastase and carbonic anhydrases, as well as with bacterial efflux pumps like AcrB. Such predictive studies can guide further experimental work to validate these interactions and to optimize the compound's structure for enhanced bioactivity.

Applications in Medicinal Chemistry and Drug Discovery

6-Chloro-2H-chromene-3-carboxylic acid as a Privileged Scaffold for Drug Development

The chromene ring system, also known as benzopyran, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the recurring appearance of the chromene core in numerous natural products and synthetic compounds that exhibit a broad spectrum of potent biological activities. The ability of this scaffold to interact with a variety of biological targets has made it a cornerstone in the design of novel therapeutic agents. The this compound molecule inherits the benefits of this privileged structure, offering a robust framework for the development of new drugs.

The incorporation of a chlorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This can, in turn, enhance its binding affinity to target proteins and improve its pharmacokinetic profile. The carboxylic acid group at the 3-position provides a convenient point for chemical modification, allowing for the synthesis of a wide range of derivatives, including esters and amides, further expanding the chemical space that can be explored for drug discovery.

The diverse biological activities associated with chromene derivatives include:

Anticancer

Anti-inflammatory

Antimicrobial

Antiviral

Antioxidant

This wide range of activities underscores the versatility of the chromene scaffold and, by extension, this compound, as a foundational structure for developing new medicines.

Lead Compound Identification and Optimization

In the process of drug discovery, this compound and its analogues serve as valuable starting points for the identification of lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve its properties.

Researchers often synthesize libraries of derivatives based on the this compound scaffold. By systematically altering the substituents on the chromene ring or by modifying the carboxylic acid group, medicinal chemists can perform structure-activity relationship (SAR) studies. These studies are crucial for identifying which parts of the molecule are essential for its biological activity and for optimizing its potency, selectivity, and pharmacokinetic properties.

For example, various amide and ester derivatives of coumarin-3-carboxylate, a closely related structure, have been reported to exhibit anticancer and antimicrobial activities. The systematic evaluation of these derivatives allows for the identification of compounds with the most promising therapeutic potential, which can then be selected for further development.

Prodrug Strategies for this compound

The carboxylic acid group of this compound presents an ideal handle for the implementation of prodrug strategies. A prodrug is an inactive or less active medication that is metabolized into an active form within the body. This approach is often used to overcome challenges such as poor solubility, low bioavailability, or undesirable side effects.

A common prodrug strategy for compounds containing a carboxylic acid is the formation of esters. nih.gov Ester prodrugs can mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This can lead to improved absorption and enhanced ability to cross biological membranes, such as the blood-brain barrier. nih.gov Once in the body, these ester prodrugs can be hydrolyzed by endogenous esterases to release the active carboxylic acid parent drug. nih.gov

This strategy could be particularly beneficial for enhancing the therapeutic potential of this compound-based drugs by improving their delivery to the target site of action.

Development of Novel Therapeutic Agents based on this compound

The versatile scaffold of this compound has been exploited for the development of a variety of novel therapeutic agents. By serving as a key intermediate, this compound has enabled the synthesis of more complex molecules with specific pharmacological activities.

One notable area of research has been in the development of anticancer agents. For instance, derivatives of 2-oxo-2H-chromene-3-carboxylic acid have been synthesized and evaluated for their antiproliferative effects. The data below illustrates the cytotoxic activity of certain chromene derivatives against different cancer cell lines.

CompoundCancer Cell LineActivity (IC50 in µM)
Samarium-Coumarin-3-carboxylic acid complexK-562 (Leukemia)108.39 medchemexpress.com
Gadolinium-Coumarin-3-carboxylic acid complexK-562 (Leukemia)164.52 medchemexpress.com

Furthermore, the chromene nucleus is a key component in the development of antimicrobial agents. The structural modifications enabled by the 6-chloro and 3-carboxylic acid groups allow for the fine-tuning of activity against various bacterial and fungal strains.

Diagnostic Probe Development (e.g., Fluorescent Probes)

Beyond therapeutic applications, the chromene scaffold is also valuable in the development of diagnostic tools, particularly fluorescent probes. researchgate.net The inherent fluorescence properties of many chromene derivatives, which are sensitive to their local microenvironment, make them excellent candidates for sensing biologically relevant analytes. researchgate.net

Coumarin-3-carboxylic acid, a structurally similar compound, has been identified as a sensitive and quantitative fluorescent probe for the detection of hydroxyl radicals (•OH). medchemexpress.com It interacts with these radicals to produce the highly fluorescent 7-Hydroxycoumarin-3-carboxylic acid. medchemexpress.com This principle can be extended to this compound, suggesting its potential as a backbone for the design of new fluorescent probes. By attaching specific recognition moieties to the chromene core, probes can be designed to selectively detect a variety of ions, small molecules, and biomolecules, with potential applications in bioimaging and disease diagnosis. researchgate.net

Chemical and Industrial Applications Beyond Medicinal Research

Applications in Agrochemical Development (e.g., Herbicides, Fungicides)

The structural framework of 6-Chloro-2H-chromene-3-carboxylic acid is utilized in the formulation of agrochemicals, particularly herbicides and fungicides. The chromene ring system is a known scaffold for bioactive molecules, and the specific substitution pattern of this compound contributes to its efficacy in crop protection. chemimpex.com Research has indicated that formulations containing this compound or its close derivatives can show enhanced effectiveness against certain pests and plant diseases, which may lead to improvements in agricultural yields. chemimpex.com The development of such compounds aims to provide effective pest and disease control, thereby enhancing crop protection. chemimpex.com

A related compound, 6,8-Dichloro-2H-chromene-3-carboxylic acid, is also noted for its use in formulating herbicides and fungicides designed to target specific agricultural threats. chemimpex.com The general class of 2H-chromenes has been recognized for demonstrating fungicidal activity. researchgate.net

Table 1: Agrochemical Applications of Chromene-3-Carboxylic Acid Derivatives

Application AreaTargetReported OutcomeSource(s)
FungicidesPlant PathogensFormulations show efficacy against specific pathogens.
HerbicidesUnwanted WeedsUsed in the formulation of herbicides for crop protection. chemimpex.com
General Crop ProtectionPests and DiseasesPotential for improved agricultural yields through enhanced efficacy. chemimpex.com

Role as a Building Block in Complex Organic Synthesis

This compound is a versatile intermediate or "building block" in the field of organic synthesis. chemimpex.com Its unique chemical structure, featuring a chlorine atom and a carboxylic acid group on the chromene core, allows for a variety of chemical modifications. This makes it a valuable precursor for creating more complex molecules and novel chromene derivatives. chemimpex.com

The carboxylic acid functional group is particularly reactive, allowing it to serve as a starting point for creating derivatives such as carboxamides. For instance, it can be coupled with amines like benzylamine using reagents such as dicyclohexylcarbodiimide (DCC) to form new compounds. This reactivity and versatility position the compound as a key asset in synthetic chemistry for research and industrial purposes. chemimpex.com More broadly, the synthesis of 2H-chromene-3-carboxylic acids is an area of active research, with methods like rhodium(III)-catalyzed C–H activation being developed to efficiently create these important structural motifs. acs.org This underscores their value as precursors for further chemical elaboration. acs.org

Table 2: Role in Organic Synthesis

Synthetic RoleReaction TypeResulting CompoundsSource(s)
PrecursorAmide CouplingCarboxamide derivatives (e.g., N-benzyl-6-chloro-2H-chromene-3-carboxamide)
IntermediateDerivatizationNovel chromene derivatives with varied functionalities chemimpex.com
Core StructureC-H Activation/AnnulationFunctionalized 2H-chromene-3-carboxylic acids acs.org

Material Science Applications (e.g., Dyes, Pigments)

In the realm of material science, this compound and its analogs are explored for their potential in developing new materials, including polymers, dyes, and pigments. chemimpex.com The chromene structure itself is a chromophore, a part of a molecule responsible for its color. The stability of this chromophore makes related compounds like 6,8-Dichloro-2H-chromene-3-carboxylic acid suitable for investigation in dye and pigment formulations. chemimpex.com

Research in this area focuses on how the compound's chemical properties can be harnessed to create novel materials. For example, it is explored for its utility in developing new polymer materials. The introduction of coumarin-based structures, such as those derived from chromenes, into materials can impart specific properties, including photochromism (the ability to change color upon exposure to light). researchgate.net

Table 3: Applications in Material Science

Application AreaRole of CompoundPotential OutcomeSource(s)
Dyes & PigmentsStable ChromophoreDevelopment of new colorant formulations. chemimpex.com
Polymer ScienceMonomer/PrecursorCreation of new polymer materials with unique properties.
Photochromic MaterialsCore StructureSynthesis of materials that change color in response to light. researchgate.net

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies

The synthesis of chromene derivatives is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods continues to drive innovation. Future research into the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid and its analogs is likely to focus on several key areas.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov This includes the use of environmentally benign solvents, such as water or vegetable juices, and the application of alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and improve yields. nih.govnih.gov For instance, Knoevenagel condensation reactions for the synthesis of coumarin-3-carboxylic acids have been successfully carried out under ultrasound irradiation in unconventional green media like lemon juice, achieving excellent yields. nih.gov

Transition-metal catalysis represents another frontier. A rhodium(III)-catalyzed redox-neutral cascade C–H activation/[3 + 3] annulation of N-phenoxyacetamides with methyleneoxetanones has been developed for the synthesis of 2H-chromene-3-carboxylic acid frameworks. acs.orgorganic-chemistry.org This method offers a novel approach to constructing the chromene core with broad substrate tolerance. acs.org The exploration of other transition metals and ligand systems could lead to even more efficient and selective syntheses of the 6-chloro substituted target compound.

Furthermore, the development of one-pot, multi-component reactions (MCRs) is a significant trend. researchgate.netbohrium.com These reactions, which combine multiple starting materials in a single step to form a complex product, offer advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netrsc.org Applying MCR strategies to the synthesis of this compound could streamline its production significantly. nih.gov

MethodologyKey FeaturesPotential Advantages
Green SynthesisUse of eco-friendly solvents (e.g., water, lemon juice), microwave or ultrasound assistance. nih.govnih.govReduced environmental impact, potentially higher yields, and shorter reaction times. nih.govrsc.org
Rhodium(III)-Catalyzed C-H ActivationRedox-neutral C-H activation/[3+3] annulation cascade. acs.orgorganic-chemistry.orgHigh efficiency, broad substrate tolerance, novel bond formation strategy. acs.org
Multi-Component Reactions (MCRs)One-pot synthesis combining multiple reactants. bohrium.comnih.govIncreased efficiency, high atom economy, simplified procedures. researchgate.net
Table 1: Emerging Synthetic Methodologies for Chromene-3-Carboxylic Acids.

Exploration of Untapped Biological Activities

Chromene derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netbenthamscience.com While the core biological profile of chromenes is established, the specific potential of this compound remains an area ripe for investigation.

Future research will likely focus on screening this compound against a broader range of biological targets. Given that chromene derivatives have shown promise as anticancer agents by targeting various pathways like apoptosis, cell cycle arrest, and inhibiting protein kinases, investigating the efficacy of the 6-chloro analog against specific cancer cell lines, particularly resistant strains, is a logical next step. tandfonline.commdpi.com For example, certain 4-Aryl-4H-chromene derivatives have been reported to effectively inhibit Src kinases, which are overexpressed in some cancers. mdpi.com

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, offers a powerful strategy for developing new drugs with enhanced or synergistic activities. nih.gov Combining the this compound scaffold with other heterocyclic systems known for their biological activity, such as thiadiazole or quinoline, could lead to novel compounds with improved potency or a broader spectrum of activity. mdpi.comresearchgate.net For instance, the introduction of a thiadiazole ring into a chromene structure has been suggested as a way to potentially improve its biological effects. mdpi.com

Potential Biological ActivityRationale based on Chromene ScaffoldEmerging Research Direction
AnticancerChromenes are known to induce apoptosis and cell cycle arrest in various cancer cell lines. mdpi.comresearchgate.netScreening against drug-resistant cancer lines; investigating inhibition of specific kinases (e.g., EGFR, Src). mdpi.comnih.gov
Antimicrobial/AntifungalThe chromene nucleus is present in many compounds with antimicrobial properties. tandfonline.commdpi.comTesting against multidrug-resistant bacterial and fungal strains. islandscholar.ca
Anti-inflammatorySome chromone derivatives are known to inhibit inflammatory mediators like COX-2 and IL-5. tandfonline.comInvestigating effects on specific inflammatory pathways and cytokine production.
Antiviral2H-Chromenes have demonstrated antiviral activities. mdpi.comScreening against a wider range of viruses and exploring mechanisms of action.
Table 2: Potential Untapped Biological Activities for Investigation.

Advanced Drug Delivery Systems for this compound

A significant hurdle in the clinical translation of many promising compounds, including chromene derivatives, is their poor water solubility, which can lead to low bioavailability. mdpi.comnih.gov Advanced drug delivery systems (DDS) offer a solution to this challenge by enhancing solubility, improving absorption, and enabling targeted delivery. upm-inc.com

Nanoparticle-based systems are a particularly promising approach. nih.gov Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its solubility and dissolution rate. nih.govnih.gov Nanoparticles can also be surface-functionalized to target specific tissues or cells, thereby increasing therapeutic efficacy and reducing systemic side effects. nih.govmdpi.com

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are another effective strategy for improving the bioavailability of poorly soluble drugs. nih.govnih.gov These systems consist of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract, facilitating drug dissolution and absorption. nih.gov

Amorphous solid dispersions represent a third key technology. researchgate.net By dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level, the drug is maintained in a higher-energy amorphous state. upm-inc.com This prevents recrystallization and enhances the drug's apparent solubility and dissolution rate, leading to improved absorption. upm-inc.comresearchgate.net

Combination Therapies involving this compound

In the context of complex diseases like cancer, combination therapy has become a standard of care. researchgate.net The use of multiple therapeutic agents can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual drugs, thereby reducing toxicity.

Given the potential anticancer activity of the chromene scaffold, this compound could be a valuable candidate for combination therapies. researchgate.net Future research should explore its synergistic potential with established chemotherapeutic agents. For example, if the compound is found to induce apoptosis through a specific pathway, combining it with a drug that targets a different cell death mechanism could lead to enhanced cancer cell killing.

Furthermore, many cancers develop resistance to conventional therapies. researchgate.net A novel agent like this compound might be effective against resistant cells or could potentially re-sensitize them to existing drugs. Investigating its efficacy in combination with targeted therapies that inhibit specific signaling pathways over-activated in cancer (such as EGFR inhibitors) is another promising avenue. nih.gov

Clinical Translation Potential

The journey from a promising laboratory compound to a clinically approved drug is long and challenging. For this compound, several factors will influence its translational potential.

The first step involves comprehensive preclinical studies to establish a detailed pharmacological profile. This includes in-depth mechanism of action studies, evaluation in relevant animal models of disease, and thorough safety and toxicology assessments. The broad biological activities associated with the chromene class suggest significant potential, but rigorous validation is essential. nih.gov

Overcoming formulation challenges will be critical. As discussed, its likely poor solubility necessitates the development of advanced formulations to ensure adequate bioavailability for oral administration. nih.govupm-inc.com The success of these formulation strategies will be a key determinant of its clinical viability.

Finally, the design of well-structured clinical trials will be necessary to evaluate the safety and efficacy of the compound in humans. Identifying the most promising therapeutic indication based on preclinical data will be crucial for a successful clinical development pathway. While the challenges are significant, the diverse biological activities of the chromene scaffold provide a strong rationale for pursuing the clinical translation of derivatives like this compound. tandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Start with chromene ring formation via Claisen condensation between substituted salicylaldehydes and β-keto esters, followed by chlorination at the 6-position. Optimize chlorination using N-chlorosuccinimide (NCS) in acetic acid under controlled temperature (0–25°C). Monitor intermediates via TLC and HPLC for purity .
  • Key Considerations : Use anhydrous conditions to avoid hydrolysis of the carboxylic acid group. Purify via recrystallization (e.g., ethanol/water mixture) to achieve ≥95% purity.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98%) .
  • Spectroscopy :
  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylic acid proton at δ 12–13 ppm).
  • IR : Look for C=O stretching (1700–1720 cm⁻¹) and O-H (carboxylic acid) at 2500–3300 cm⁻¹ .
  • X-ray crystallography : Resolve crystal structure to confirm bond angles and planarity of the chromene ring (e.g., C3-C4 bond length ~1.34 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.